molecular formula C14H12N2O B3087505 (R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole CAS No. 117408-99-8

(R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B3087505
CAS No.: 117408-99-8
M. Wt: 224.26 g/mol
InChI Key: FGWZWSGZIWCUFZ-ZDUSSCGKSA-N
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Description

®-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Scientific Research Applications

®-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

While the specific mechanism of action for “®-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole” is not available, pyridin-2-yl compounds have been shown to exhibit a wide range of pharmacological activities .

Safety and Hazards

The safety and hazards associated with pyridin-2-yl compounds can vary widely depending on the specific compound and its intended use. As with all chemicals, appropriate safety measures should be taken when handling these compounds .

Future Directions

The development of new synthetic methods and the exploration of the biological activities of pyridin-2-yl compounds are areas of ongoing research. These compounds have potential applications in a variety of fields, including medicinal chemistry, materials science, and agrochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under mild, metal-free conditions. The reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, leading to the formation of the desired oxazole ring .

Industrial Production Methods

Industrial production of ®-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions include various substituted oxazoles and dihydrooxazoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is unique due to its chiral nature and the presence of both phenyl and pyridinyl groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(4R)-4-phenyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)13-10-17-14(16-13)12-8-4-5-9-15-12/h1-9,13H,10H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWZWSGZIWCUFZ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201239068
Record name 2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117408-99-8
Record name 2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117408-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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